2-Amino-3-(pyridin-4-YL)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3-(pyridin-4-YL)propanoic acid involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of 2-Amino-3-(pyridin-4-YL)propanoic acid is C8H10N2O2 . Its molecular weight is 166.18 g/mol . The InChI code is InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-(pyridin-4-YL)propanoic acid include a molecular weight of 166.18 g/mol , a XLogP3 of -2.6 , a hydrogen bond donor count of 2 , a hydrogen bond acceptor count of 4 , and a rotatable bond count of 3 .Scientific Research Applications
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Indole Derivatives
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes : The results also vary based on the specific derivative and its use. For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Para-Aminobenzoic Acid (PABA)
- Scientific Field : Chemical Industry
- Application Summary : PABA has extensive usage in the chemical industry as a starting material for the preparation of folate, a crucial vitamin required for DNA synthesis and replication. It is also used for the production of hair dyes and sunscreens due to its ability to absorb UV radiation .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific use of PABA. For example, in the production of hair dyes and sunscreens, PABA would be incorporated into the product formulation .
- Results or Outcomes : The outcomes of using PABA in these applications would be the successful production of the desired products, such as folate, hair dyes, and sunscreens .
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3-Pyridinepropionic acid (PPA)
- Scientific Field : Coordination Chemistry
- Application Summary : PPA may be used in the preparation of new coordination polymers of Ag, Cu, and Zn .
- Methods of Application : The specific methods of application or experimental procedures would involve the reaction of PPA with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH in the hydrothermal synthesis of coordination polymers .
- Results or Outcomes : The outcomes of these reactions would be the successful synthesis of the desired coordination polymers .
- High Nitrogen Containing Heterocyclic Systems
- Scientific Field : Chemistry
- Application Summary : High nitrogen containing heterocyclic systems have been attracting increasing interest because of their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific use of the high nitrogen containing heterocyclic system. For example, in the production of propellants, explosives, and pyrotechnics, these compounds would be incorporated into the product formulation .
- Results or Outcomes : The outcomes of using high nitrogen containing heterocyclic systems in these applications would be the successful production of the desired products, such as propellants, explosives, and pyrotechnics .
- 3-Pyridinepropionic acid (PPA)
- Scientific Field : Coordination Chemistry
- Application Summary : PPA may be used in the preparation of new coordination polymers of Ag, Cu, and Zn . It is commonly used as a ligand to make coordination polymers .
- Methods of Application : The specific methods of application or experimental procedures would involve the reaction of PPA with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH in the hydrothermal synthesis of coordination polymers .
- Results or Outcomes : The outcomes of these reactions would be the successful synthesis of the desired coordination polymers .
properties
IUPAC Name |
2-amino-3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVANSXYKWQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902563 | |
Record name | NoName_3085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(pyridin-4-YL)propanoic acid | |
CAS RN |
1956-21-4 | |
Record name | 4-Pyridylalanine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-amino-3-(pyridin-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PYRIDYLALANINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY9J934TFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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